Thenalidine-d5
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Overview
Description
Thenalidine-d5 is a deuterated form of thenalidine, an antihistamine with anticholinergic properties. It is primarily used as a stable isotope-labeled compound in various scientific research applications. The molecular formula of this compound is C17D5H17N2S, and it has a molecular weight of 291.466 g/mol .
Preparation Methods
The synthesis of Thenalidine-d5 involves the incorporation of deuterium atoms into the thenalidine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of deuterated solvents such as deuterated chloroform or deuterated methanol, and the reactions are carried out under controlled temperatures and pressures to ensure the incorporation of deuterium atoms .
Chemical Reactions Analysis
Thenalidine-d5 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: this compound can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce secondary or tertiary amines.
Scientific Research Applications
Thenalidine-d5 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study molecular structures and dynamics.
Biology: Employed in metabolic studies to trace the pathways and interactions of thenalidine in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of thenalidine.
Industry: Applied in the development of new drugs and therapeutic agents by providing insights into the behavior of thenalidine under various conditions
Mechanism of Action
Thenalidine-d5, like its non-deuterated counterpart, acts as an antagonist of the H1 receptor. This means it blocks the action of histamine at the H1 receptor sites, thereby reducing allergic reactions and symptoms. The molecular targets involved include the H1 receptors located on various cells, such as smooth muscle cells and endothelial cells. The pathways involved in its mechanism of action include the inhibition of histamine-induced signaling cascades, which leads to a decrease in allergic responses .
Comparison with Similar Compounds
Thenalidine-d5 can be compared with other similar compounds such as:
Thenalidine: The non-deuterated form, which has similar antihistamine properties but lacks the stable isotope labeling.
Diphenhydramine: Another H1 receptor antagonist with similar antihistamine effects but different chemical structure.
Chlorpheniramine: A first-generation antihistamine with similar therapeutic uses but different pharmacokinetic properties.
The uniqueness of this compound lies in its stable isotope labeling, which makes it particularly valuable for research applications that require precise tracking and analysis of the compound .
Properties
Molecular Formula |
C17H22N2S |
---|---|
Molecular Weight |
291.5 g/mol |
IUPAC Name |
1-methyl-N-(2,3,4,5,6-pentadeuteriophenyl)-N-(thiophen-2-ylmethyl)piperidin-4-amine |
InChI |
InChI=1S/C17H22N2S/c1-18-11-9-16(10-12-18)19(14-17-8-5-13-20-17)15-6-3-2-4-7-15/h2-8,13,16H,9-12,14H2,1H3/i2D,3D,4D,6D,7D |
InChI Key |
KLOHYVOVXOUKQI-QRKCWBMQSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])N(CC2=CC=CS2)C3CCN(CC3)C)[2H])[2H] |
Canonical SMILES |
CN1CCC(CC1)N(CC2=CC=CS2)C3=CC=CC=C3 |
Origin of Product |
United States |
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